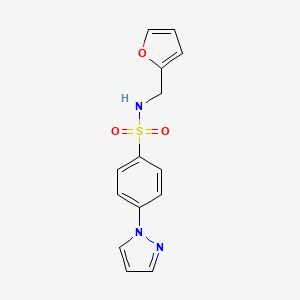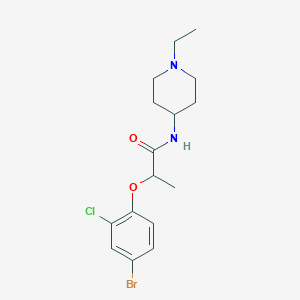
N-(4-chloro-2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-chloro-2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide often involves condensation reactions between appropriate arylidene-hydrazinyl-thiazolines and their hydrazinecarbothioamide precursors. These precursors are typically prepared through reactions between isothiocyanatobenzene derivatives and hydrazine hydrate, as demonstrated in a study by Ramadan (2019), which focuses on the synthesis and mass spectrometry of related compounds (Ramadan, 2019).
Molecular Structure Analysis
Molecular structure and interaction studies, such as single-crystal X-ray diffraction, are crucial for understanding the detailed geometry of these compounds. For instance, Sivajeyanthi et al. (2017) conducted a study on a closely related compound, providing insights into hydrogen bonding interactions and molecular orbital analysis (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Reactivity and the formation of various heterocyclic rings through reactions with different reagents highlight the versatility of hydrazinecarbothioamides. Aly et al. (2018) reported on the diverse heterocyclic compounds formed from reactions involving N-substituted hydrazinecarbothioamides, showcasing the chemical reactivity and potential applications of these substances (Aly et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are key to understanding the practical applications and handling of these compounds. However, detailed physical properties specific to N-(4-chloro-2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide were not directly found in the searched literature.
Chemical Properties Analysis
Chemical properties like antioxidant activity and potential biological activities are of interest in the study of hydrazinecarbothioamides. Barbuceanu et al. (2014) evaluated the antioxidant activity of new compounds from the hydrazinecarbothioamide class, providing a basis for understanding the chemical properties and potential applications of these substances (Barbuceanu et al., 2014).
科学的研究の応用
Synthesis and Chemical Properties
- Compounds similar to N-(4-chloro-2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide have been synthesized and investigated for their chemical properties. For example, Darehkordi and Ghazi (2013) synthesized hydrazine and carbothioamide derivatives, highlighting the chemical reactivity and potential for forming various heterocyclic compounds, which are important in the synthesis of dendrimers (Darehkordi & Ghazi, 2013).
Potential Therapeutic Applications
- Some derivatives have been explored for their therapeutic potential. Tripathi and Kumar (2013) investigated N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides for anticonvulsant activity. Their research found significant protective effects in seizure models, indicating potential applications in treating epilepsy (Tripathi & Kumar, 2013).
Antioxidant Properties
- Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. This research highlights the potential of these compounds in combating oxidative stress, which is a key factor in various diseases (Barbuceanu et al., 2014).
Application in Cancer Research
- In cancer research, several studies have shown the potential of hydrazinecarbothioamide derivatives as anticancer agents. For instance, Farghaly et al. (2020) explored N-phenylmorpholine derivatives linked with thiazole or formazan moieties, demonstrating promising efficacy against microbes and cancer cells (Farghaly et al., 2020).
Heterocyclic Ring Formation
- Aly et al. (2018) studied the reaction of N-substituted hydrazinecarbothioamides, leading to the formation of various heterocyclic rings. This study provides insights into the versatile chemical behavior of these compounds, essential for developing new materials and pharmaceuticals (Aly et al., 2018).
Ligand Synthesis for Metal Complexes
- Pakhontsu et al. (2014) synthesized coordination compounds of copper and nickel using hydrazinecarbothioamides as ligands. These complexes were found to inhibit the growth of human leukemia cells, illustrating the potential of these compounds in developing metal-based therapeutics (Pakhontsu et al., 2014).
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-12-11-14(18)8-9-15(12)19-17(23)21-20-16(22)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQBADFVTVKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)
![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)


![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)